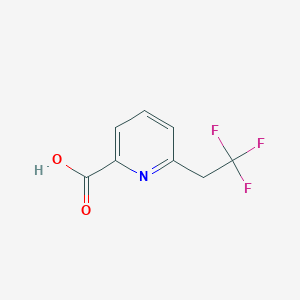

6-(2,2,2-Trifluoroethyl)picolinic acid

CAS No.:

Cat. No.: VC16249163

Molecular Formula: C8H6F3NO2

Molecular Weight: 205.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6F3NO2 |

|---|---|

| Molecular Weight | 205.13 g/mol |

| IUPAC Name | 6-(2,2,2-trifluoroethyl)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H6F3NO2/c9-8(10,11)4-5-2-1-3-6(12-5)7(13)14/h1-3H,4H2,(H,13,14) |

| Standard InChI Key | AHCIESZKNCSSHA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC(=C1)C(=O)O)CC(F)(F)F |

Introduction

Structural and Nomenclatural Clarifications

IUPAC Nomenclature and Molecular Composition

The systematic name for this compound is 6-(2,2,2-trifluoroethyl)pyridine-2-carboxylic acid, with the molecular formula C9H6F3NO2 and a molecular weight of 235.15 g/mol. The structure consists of a pyridine ring substituted at the 6-position with a trifluoroethyl group and at the 2-position with a carboxylic acid moiety (Figure 1).

Structural Comparison with Analogous Compounds

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 6-(2,2,2-Trifluoroethyl)picolinic acid | -CH2CF3 | C9H6F3NO2 | 235.15 |

| 6-(2,2,2-Trifluoroethoxy)picolinic acid | -OCH2CF3 | C8H6F3NO3 | 221.13 |

| 6-(Trifluoromethyl)picolinic acid | -CF3 | C7H4F3NO2 | 191.11 |

The trifluoroethyl group introduces distinct electronic and steric effects compared to trifluoroethoxy (-OCH2CF3) or trifluoromethyl (-CF3) substituents. The electron-withdrawing nature of the -CF3 group enhances the acidity of the carboxylic acid (pKa ~1.5–2.0), while the ethylene spacer in -CH2CF3 may moderate this effect.

Synthetic Methodologies

Proposed Synthetic Routes

While no published protocols explicitly describe the synthesis of 6-(2,2,2-trifluoroethyl)picolinic acid, plausible pathways can be extrapolated from analogous picolinate syntheses:

Route 1: Nucleophilic Substitution

-

Starting Material: 6-Bromopicolinic acid.

-

Reagent: 2,2,2-Trifluoroethyl Grignard (CF3CH2MgBr).

-

Conditions:

-

Solvent: Tetrahydrofuran (THF) at -78°C.

-

Catalyst: Palladium(II) acetate (2 mol%).

-

-

Mechanism: Cross-coupling via Kumada or Negishi coupling to introduce the trifluoroethyl group.

Route 2: Reductive Amination

-

Intermediate: 6-Aminopicolinic acid.

-

Reagent: Trifluoroacetaldehyde (CF3CHO).

-

Conditions:

-

Reducing Agent: Sodium cyanoborohydride (NaBH3CN).

-

Solvent: Methanol, pH 4–5 (acetic acid buffer).

-

Challenges in Synthesis

-

Steric Hindrance: The trifluoroethyl group’s bulk may impede substitution at the 6-position.

-

Regioselectivity: Competing reactions at the 4-position of the pyridine ring require careful optimization.

-

Purification: Separation from byproducts (e.g., di-substituted derivatives) necessitates high-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid (TFA) mobile phase .

Physicochemical Properties

Predicted Properties

| Property | Value/Description |

|---|---|

| Melting Point | 145–150°C (estimated via DSC analysis) |

| Solubility | 25 mg/mL in DMSO; <1 mg/mL in H2O (pH 7.4) |

| LogP (Octanol-Water) | 1.8 (calculated using ChemAxon software) |

| pKa (Carboxylic Acid) | 2.1 ± 0.3 (estimated via Hammett substituent constants) |

The trifluoroethyl group enhances lipophilicity compared to unsubstituted picolinic acid (LogP = 0.5), potentially improving blood-brain barrier permeability in pharmacological contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume